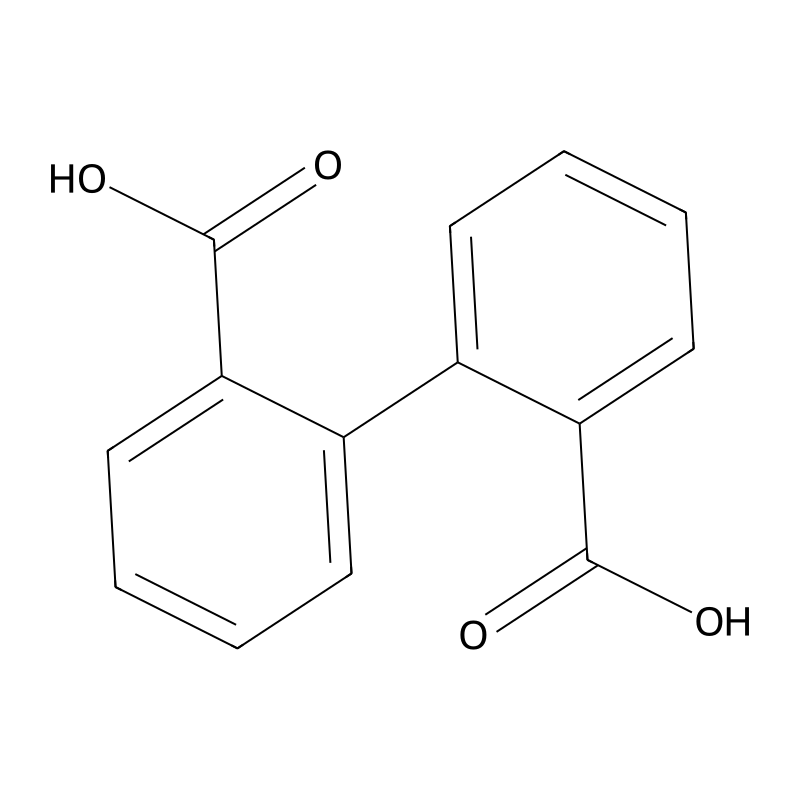Diphenic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Bioorganic Chemistry: Conformation Locking
Diphenic acid's rigid structure, characterized by the "∞" (infinity) shape formed by the two connected benzene rings, makes it valuable in bioorganic chemistry for "conformation locking." This technique involves incorporating diphenic acid into molecules to restrict their flexibility and enforce specific conformations crucial for desired functions. For instance, research has utilized diphenic acid to create bihelical structures with defined chirality, potentially useful for drug development and molecular recognition studies [].
Environmental Science: Model Pollutant Degradation
Diphenic acid serves as a model compound in environmental science research to understand the degradation of organic pollutants. Scientists have studied the oxidation of diphenic acid by enzymes like laccases to understand the breakdown mechanisms of similar pollutants present in the environment [].
Diphenic acid appears as a white solid and is the most studied among various isomeric dicarboxylic acids derived from biphenyl. It can be synthesized from anthranilic acid through diazotization followed by reduction with copper(I) ions. Additionally, it can be produced via the oxidation of phenanthrene using various oxidizing agents, such as peracetic acid or chromic acid .
- Diphenic acid information on safety hazards is limited. As with most organic compounds, it is advisable to handle it with appropriate personal protective equipment in a well-ventilated laboratory environment.
- Formation of Anhydrides: Diphenic acid can react with carbodiimides to form intramolecular anhydrides, which exhibit notable changes in molecular geometry. This reaction involves the generation of O-acylisourea intermediates that can either lead to anhydride formation or revert to the starting acid .
- Schmidt Reaction: It can undergo the Schmidt reaction, producing amines in a single operation .
- Oxidation Reactions: Diphenic acid can be further oxidized to yield various derivatives, including phenanthrenequinone .
Diphenic acid and its derivatives have been noted for their potential therapeutic properties. They have been studied for their ability to lower risks associated with chronic diseases such as cancer and cardiovascular diseases. Moreover, diphenic acid derivatives are found in certain fruits, suggesting a role in nutrition and health .
Several methods exist for synthesizing diphenic acid:
- From Anthranilic Acid: The primary method involves diazotization of anthranilic acid followed by reduction using copper(I) salts.
- Oxidation of Phenanthrene: Diphenic acid can be synthesized by oxidizing phenanthrene with peracetic acid or other oxidizing agents like chromium trioxide and potassium permanganate .
- Heating Potassium o-Bromobenzoate: Another method includes heating potassium o-bromobenzoate with copper powder to yield diphenic acid .
Diphenic acid is utilized in various applications:
- Synthesis of Dyes: It serves as an intermediate in the production of dyes and pigments.
- Pharmaceuticals: Certain derivatives are used as intermediates in pharmaceuticals, including compounds that exhibit sympathomimetic and vasodilator properties .
- Coordination Polymers: The compound forms coordination polymers that are of interest in materials science .
Studies on diphenic acid interactions reveal its capacity to form complexes with metal ions, which can enhance its properties for use in catalysis and materials science. The ability to form transient geometrical changes under specific conditions also suggests potential applications in smart materials and responsive systems .
Diphenic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phthalic Acid | Two carboxylic groups on a single benzene ring | |
| Terephthalic Acid | Isomer of phthalic acid; used in polyester production | |
| Isophthalic Acid | Another isomer; used in high-performance plastics | |
| Biphenyl | No carboxylic groups; used as a heat transfer agent |
Uniqueness of Diphenic Acid: Unlike phthalic or terephthalic acids, diphenic acid features two carboxylic groups on separate benzene rings, allowing for different reactivity patterns and applications. Its ability to form anhydrides and coordination complexes further distinguishes it from these similar compounds.
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








